(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
Overview
Description
®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-chloro-phenyl group attached to a propionic acid backbone. The stereochemistry of the compound is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-chloro-phenyl group. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by a coupling reaction with 4-chloro-phenylacetic acid under suitable conditions. The reaction is often catalyzed by a base such as triethylamine (TEA) and may require a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of ®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the 4-chloro-phenyl moiety can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butoxy groups, into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds for asymmetric synthesis.
Biology
The compound is utilized in biological research to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into biochemical pathways.
Medicine
In medicine, ®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound is employed in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid
- ®-3-Amino-2-(4-chloro-phenyl)-propionic acid
- ®-3-tert-Butoxycarbonylamino-2-phenyl-propionic acid
Uniqueness
®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid is unique due to its specific combination of functional groups and chiral configuration. The presence of the Boc protecting group enhances its stability and reactivity, making it a versatile intermediate in organic synthesis. Additionally, the 4-chloro-phenyl group imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRQUWZTOVESX-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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